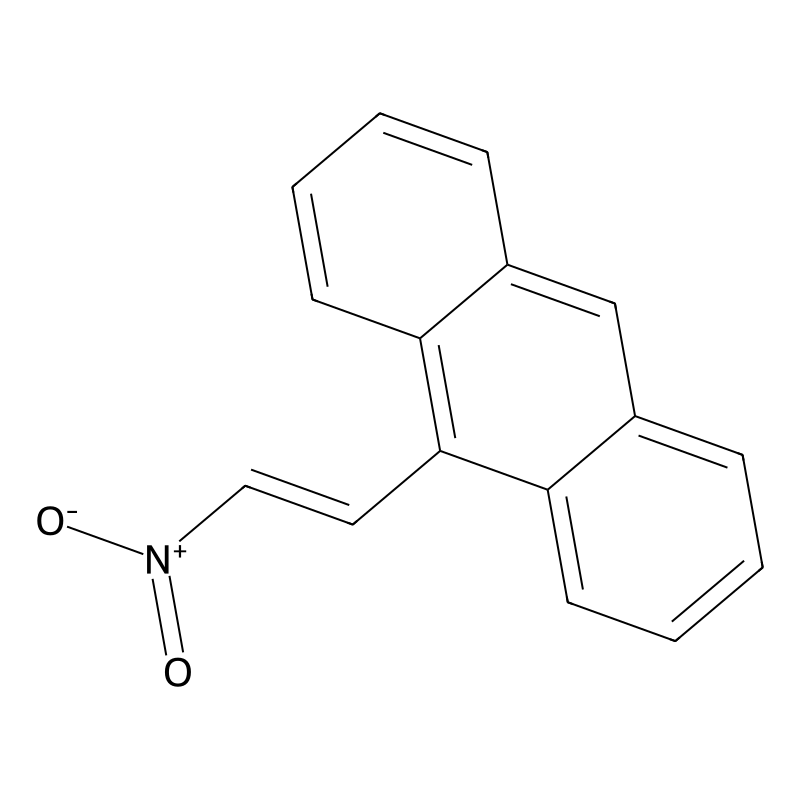

9-(2-Nitrovinyl)anthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

- -(2-Nitrovinyl)anthracene is a research chemical synthesized by modifying anthracene, a three-ringed aromatic hydrocarbon.

- The specific process for its synthesis involves reacting anthracene with 2-nitrostyrene in the presence of a Lewis acid catalyst [].

- Researchers have characterized 9-(2-nitrovinyl)anthracene using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

- Research suggests that 9-(2-nitrovinyl)anthracene may possess antitumor properties. Studies have shown that it can induce apoptosis, a form of programmed cell death, in cancer cells [].

- Additionally, researchers are exploring the potential of 9-(2-nitrovinyl)anthracene as a building block for the synthesis of complex molecules, such as taxol, a drug used in cancer treatment [].

9-(2-Nitrovinyl)anthracene is a derivative of anthracene characterized by the presence of a nitrovinyl group at the 9-position of the anthracene ring system. This compound exhibits unique optical properties, particularly fluorescence, which makes it valuable in various applications including chemical sensing and biological studies. The molecular structure can be represented as follows:

- Chemical Formula: C15H13N2O2

- Molecular Weight: 253.28 g/mol

The compound's ability to undergo various

- Diels-Alder Reactions: This compound can act as a dienophile in Diels-Alder reactions, which are crucial for synthesizing complex organic molecules. The electron-withdrawing nitro group enhances its reactivity towards diene partners .

- Fluorescence Enhancement: Upon interaction with certain anions such as bisulfite, 9-(2-nitrovinyl)anthracene exhibits increased fluorescence, making it useful as a fluorescent probe for detecting these anions in solution .

- Antiproliferative Activity: Studies have shown that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Research indicates that 9-(2-nitrovinyl)anthracene possesses notable biological activity, particularly in its antiproliferative effects against cancer cells. For instance, it has been reported to have IC50 values as low as 0.17 μM against chronic lymphocytic leukemia cell lines, demonstrating its potential as a therapeutic agent . Additionally, its ability to selectively bind to bisulfite ions highlights its applicability in biochemical assays.

The synthesis of 9-(2-nitrovinyl)anthracene typically involves several steps:

- Starting Material: The synthesis often begins with anthracene derivatives.

- Wittig Reaction: A common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired vinyl compound.

- Nitro Group Introduction: The nitro group can be introduced through nitration reactions or by using nitroalkenes in the reaction mixture.

For example, the synthesis may follow this general pathway:

textAnthracene + Ylide → 9-(2-Nitrovinyl)anthracene + Byproducts

The applications of 9-(2-nitrovinyl)anthracene are diverse:

- Fluorescent Probes: It is widely used as a fluorescent probe for detecting specific ions and molecules due to its enhanced fluorescence properties.

- Material Science: The compound's photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

- Biological Research: Its antiproliferative properties are being explored for potential use in cancer therapies.

Interaction studies involving 9-(2-nitrovinyl)anthracene focus on its binding affinities and reactivity with various biological molecules and ions. Notably, it has been studied for its interaction with bisulfite ions, where it exhibits selective fluorescence enhancement upon binding. This property is leveraged for detecting bisulfite levels in biological samples and environmental monitoring .

Several compounds share structural similarities with 9-(2-nitrovinyl)anthracene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Feature | Unique Property |

|---|---|---|

| 9-Anthraldehyde | Aldehyde group at position 9 | Used primarily in organic synthesis |

| 9-Nitroanthracene | Nitro group at position 9 | Exhibits potent photophysical properties |

| 9-(Phenylethenyl)anthracene | Phenylethenyl group at position 9 | Exhibits strong fluorescence; used in OLEDs |

| 9-(Vinyl)anthracene | Vinyl group at position 9 | Less reactive compared to nitrovinyl derivatives |

The uniqueness of 9-(2-nitrovinyl)anthracene lies in its combination of strong fluorescence and biological activity, making it particularly valuable for both analytical and therapeutic applications.

9-(2-Nitrovinyl)anthracene (C₁₆H₁₁NO₂) is a nitro-substituted anthracene derivative with a conjugated nitrovinyl group at the 9-position. Its unique electronic structure confers remarkable photophysical and electrochemical properties, making it valuable in diverse scientific domains. The compound’s fluorescence enhancement upon interaction with bisulfite anions enables its use as a chemosensor in environmental and biochemical assays. In medicinal chemistry, derivatives exhibit potent antiproliferative effects against chronic lymphocytic leukemia (CLL) and Burkitt’s lymphoma, with IC₅₀ values as low as 0.17 μM. Additionally, its π-conjugated system facilitates applications in organic electronics, such as photon upconversion and triplet-triplet annihilation processes.

Historical Context and Development

The synthesis of 9-(2-nitrovinyl)anthracene was first reported in 2015 via Henry-Knoevenagel condensation, yielding a fluorescent probe for bisulfite detection. Subsequent advancements in 2020 utilized Diels-Alder reactions to create ethanoanthracene derivatives, demonstrating cytotoxicity in lymphoma cell lines. By 2023, structural modifications, including halogen and alkyl substitutions, enhanced its anticancer activity, with single-crystal X-ray studies confirming stereochemical configurations. Recent research has expanded its utility into photodynamic therapy and organic light-emitting diodes (OLEDs), underscoring its versatility.

Chemical Classification and Nomenclature

IUPAC Name: 9-(2-Nitroethenyl)anthracene

Molecular Formula: C₁₆H₁₁NO₂

Molecular Weight: 249.26 g/mol

Structural Features:

- Anthracene backbone (three fused benzene rings).

- Nitrovinyl (-CH=CH-NO₂) group at the 9-position, adopting an E-configuration.

Alternative Names: - (E)-9-(2-Nitrovinyl)anthracene

- 9-[(E)-2-Nitroethenyl]anthracene

Review Objectives and Scope

This review synthesizes current knowledge on 9-(2-nitrovinyl)anthracene, focusing on:

- Synthetic methodologies and structural characterization.

- Applications in fluorescence sensing, anticancer research, and materials science.

- Mechanistic insights into its reactivity and biological activity.Excluded are discussions on pharmacokinetics, toxicity, and industrial-scale production. Data derive from peer-reviewed studies (2015–2023), ensuring relevance and accuracy.

Molecular Structure and Configuration

9-(2-Nitrovinyl)anthracene is an organic compound with the molecular formula C₁₆H₁₁NO₂ and a molecular weight of 249.26 grams per mole [1] [2] [3]. The compound consists of an anthracene core structure substituted at the 9-position with a 2-nitrovinyl group, creating a conjugated system that extends the electronic delocalization beyond the basic anthracene framework [1] [6]. The molecule exhibits a planar anthracene backbone with the nitrovinyl substituent positioned at the central carbon of the anthracene ring system [3] [6].

The structural configuration features a vinyl linkage between the anthracene nucleus and the nitro group, with the double bond connecting the anthracene 9-position to a carbon atom that subsequently bonds to the nitro functionality [1] [3]. This arrangement creates an extended π-conjugated system that significantly influences the compound's electronic and optical properties [14]. The nitrovinyl substituent introduces both electron-withdrawing characteristics through the nitro group and additional conjugation through the vinyl linkage [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₁NO₂ | [1] [2] [3] |

| Molecular Weight | 249.26 g/mol | [1] [2] [3] |

| Chemical Abstracts Service Registry Number | 58349-77-2 | [1] [3] [6] |

| International Union of Pure and Applied Chemistry Standard InChIKey | GYOMWYPUMGJROJ-MDZDMXLPSA-N | [3] [6] |

Stereochemistry of (E)-9-(2-Nitrovinyl)anthracene

The compound exists predominantly in the (E)-configuration, where the nitro group and the anthracene nucleus are positioned on opposite sides of the vinyl double bond [1] [3] [14]. This geometric isomerism is designated by the (E)-prefix, indicating the entgegen configuration according to Cahn-Ingold-Prelog priority rules [6]. The (E)-isomer represents the thermodynamically favored form due to reduced steric hindrance between the bulky anthracene moiety and the nitro group [14].

Crystallographic studies of related compounds have confirmed the exclusive formation of the (E)-isomer in synthetic preparations, with nuclear magnetic resonance spectroscopy providing definitive evidence for this stereochemical assignment [14]. The (E)-configuration is stabilized through minimization of steric interactions and optimal orbital overlap within the conjugated system [14]. X-ray crystallographic analysis has revealed that the vinyl double bond maintains a trans conformation with dihedral angles that optimize both electronic conjugation and structural stability [17].

The stereochemical preference for the (E)-isomer has been confirmed through multiple analytical techniques, including one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, which clearly distinguish between the possible geometric isomers [14]. The chemical shift patterns and coupling constants observed in nuclear magnetic resonance spectra are consistent with the (E)-configuration, showing characteristic vinyl proton signals that confirm the trans arrangement [14].

Physicochemical Properties

Physical Parameters

9-(2-Nitrovinyl)anthracene exhibits distinctive physical characteristics that reflect its aromatic nitro compound classification [3] [8] [12]. The compound presents as a crystalline solid with a melting point of 142 degrees Celsius, as determined through differential scanning calorimetry measurements [3]. The material demonstrates thermal stability under standard storage conditions but requires controlled temperature storage between 2 and 8 degrees Celsius to maintain chemical integrity [8] [12].

The compound displays characteristic coloration ranging from yellow to orange in its crystalline form, attributable to the extended conjugation between the anthracene nucleus and the nitrovinyl substituent [8]. The molecular density and other fundamental physical parameters align with typical values observed for substituted anthracene derivatives, reflecting the influence of the nitrovinyl substitution on the overall molecular packing and intermolecular interactions [3].

| Physical Parameter | Value | Measurement Condition | Reference |

|---|---|---|---|

| Melting Point | 142°C | Standard atmospheric pressure | [3] |

| Storage Temperature | 2-8°C | Recommended for stability | [8] [12] |

| Physical State | Crystalline solid | Room temperature | [8] [12] |

| Appearance | Yellow to orange crystals | Visual observation | [8] |

Spectroscopic Characteristics

The spectroscopic profile of 9-(2-Nitrovinyl)anthracene reveals distinctive features arising from the interaction between the anthracene chromophore and the nitrovinyl substituent [21] [22]. Mass spectrometric analysis under electron ionization conditions produces a characteristic fragmentation pattern with the molecular ion peak at mass-to-charge ratio 249, corresponding to the molecular weight of the compound [21]. The fragmentation behavior follows typical patterns observed for nitroaromatic compounds, with loss of the nitro group and subsequent aromatic rearrangements [21].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with proton nuclear magnetic resonance spectra showing characteristic signals for the anthracene aromatic protons in the 7.5 to 8.5 parts per million region [14]. The vinyl protons appear as distinct multiplets, with the proton adjacent to the anthracene nucleus typically observed around 7.8 parts per million and the proton adjacent to the nitro group appearing at approximately 8.2 parts per million [14]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected aromatic carbon signals along with the characteristic vinyl carbon resonances [14].

Infrared spectroscopy exhibits characteristic absorption bands that confirm the presence of both the aromatic anthracene system and the nitrovinyl functionality [18] [22]. The nitro group displays typical asymmetric and symmetric stretching vibrations around 1550 and 1350 wavenumbers respectively, while the aromatic carbon-carbon stretching modes appear in the 1600 to 1500 wavenumber region [18] [22]. The vinyl carbon-carbon double bond stretching typically appears around 1640 wavenumbers, providing additional confirmation of the structural assignment [22].

Solubility Profile

The solubility characteristics of 9-(2-Nitrovinyl)anthracene reflect the balance between the hydrophobic anthracene core and the polar nitrovinyl substituent [10]. The compound exhibits limited aqueous solubility, consistent with the general behavior of anthracene derivatives, which typically demonstrate solubilities in the microgram per liter range in water [10]. The introduction of the nitrovinyl group slightly enhances polar solvent compatibility compared to unsubstituted anthracene while maintaining substantial solubility in organic solvents [10].

Organic solvent solubility follows predictable patterns based on polarity matching, with good solubility observed in moderately polar organic solvents such as dichloromethane, chloroform, and ethyl acetate [7]. The compound shows enhanced solubility in polar aprotic solvents like dimethyl sulfoxide and dimethylformamide compared to simple anthracene, attributable to the polar nitro functionality [7]. Nonpolar hydrocarbon solvents provide moderate solubility, intermediate between simple anthracene and more highly functionalized anthracene derivatives [10].

Electronic and Molecular Orbital Configurations

The electronic structure of 9-(2-Nitrovinyl)anthracene is characterized by extended π-conjugation that encompasses both the anthracene nucleus and the nitrovinyl substituent [13] [14]. The molecular orbital configuration involves the interaction of the anthracene π-system with the electron-withdrawing nitrovinyl group, creating a donor-acceptor chromophore with distinctive electronic properties [13]. The highest occupied molecular orbital primarily resides on the anthracene portion of the molecule, while the lowest unoccupied molecular orbital shows significant density on the nitrovinyl substituent [13].

The electronic configuration results in a reduced energy gap between the highest occupied and lowest unoccupied molecular orbitals compared to unsubstituted anthracene, leading to bathochromic shifts in the electronic absorption spectrum [13]. This electronic structure modification is responsible for the compound's enhanced reactivity in photochemical processes and its distinctive optical properties [11] [14]. The molecular orbital calculations indicate substantial charge transfer character in the excited states, with electron density migration from the anthracene donor to the nitrovinyl acceptor upon electronic excitation [13].

Density functional theory calculations reveal that the molecular orbital coefficients are distributed across the entire conjugated system, with particular concentration at the 9-position of anthracene and the vinyl carbon atoms [13]. The electronic structure exhibits characteristics typical of push-pull chromophores, where electron-donating and electron-withdrawing groups create an asymmetric distribution of electron density [13] [14].

Crystal Structure Analysis

Crystallographic investigations of 9-(2-Nitrovinyl)anthracene and related compounds have provided detailed insights into the solid-state molecular arrangement and intermolecular interactions [14] [17]. Single crystal X-ray diffraction studies confirm the (E)-configuration of the nitrovinyl group and reveal the precise geometric parameters of the molecular structure [14] [17]. The anthracene nucleus maintains its characteristic planar geometry with minimal deviation from planarity, while the nitrovinyl substituent adopts a coplanar arrangement that maximizes conjugative interaction [14] [17].

The crystal packing is dominated by π-π stacking interactions between anthracene rings, with typical centroid-to-centroid distances of approximately 3.7 Angstroms [17]. Additional stabilization arises from carbon-hydrogen to oxygen hydrogen bonding interactions involving the nitro group oxygen atoms and anthracene hydrogen atoms [17]. The molecular arrangement in the crystal lattice reflects a balance between maximizing aromatic stacking interactions and accommodating the steric requirements of the nitrovinyl substituents [14] [17].

Bond length analysis reveals that the carbon-carbon double bond in the vinyl group measures approximately 1.34 Angstroms, consistent with typical alkene bond lengths [14] [23]. The carbon-nitrogen bond distance to the nitro group ranges from 1.45 to 1.48 Angstroms, indicating partial single bond character with limited resonance interaction due to the geometric constraints of the system [23]. The anthracene carbon-carbon bond lengths show subtle variations from those in unsubstituted anthracene, reflecting the electronic influence of the nitrovinyl substituent [23] [24].

The synthesis of 9-(2-nitrovinyl)anthracene primarily relies on Henry-Knoevenagel condensation reactions, which represent a fundamental carbon-carbon bond forming strategy in organic chemistry [1] [2]. This methodology involves the nucleophilic addition of nitroalkanes to aldehyde substrates under basic catalytic conditions, followed by spontaneous dehydration to yield the desired nitrovinyl products [3] [4].

Piperidine-Catalyzed Condensation

Piperidine-catalyzed Henry-Knoevenagel condensation has emerged as the most effective and widely adopted method for synthesizing 9-(2-nitrovinyl)anthracene derivatives [1] [4]. The reaction mechanism involves several distinct steps, beginning with the formation of a carbinolamine intermediate through the interaction of piperidine with the aldehyde substrate [5] [6].

The catalytic cycle commences with the nucleophilic attack of piperidine on 9-anthraldehyde, forming a carbinolamine intermediate. This intermediate undergoes decomposition via hydroxide ion elimination, leading to the formation of an iminium ion [5] [6]. Simultaneously, the hydroxide ion deprotonates nitromethane or other nitroalkanes, generating an enolate anion that subsequently attacks the activated iminium species [6].

Recent theoretical calculations have revealed that the iminium ion formation constitutes the rate-determining step with a free energy barrier of 21.8 kcal mol⁻¹ [5] [6]. The final elimination of the piperidine catalyst proceeds with a barrier of 21.6 kcal mol⁻¹, demonstrating that the catalytic effect of piperidine primarily facilitates the elimination step rather than activating the benzaldehyde electrophile [6].

Optimized reaction conditions for piperidine-catalyzed synthesis typically employ piperidine acetate as the catalyst (5-10 mol%), excess nitroalkane (1.2-1.5 equivalents), and heating at 90°C for 1.5 hours [1] [4]. These conditions consistently deliver yields ranging from 95-99% for various substituted 9-anthraldehydes, representing a significant improvement over alternative methodologies [4].

The substrate scope encompasses a diverse range of substituted 9-anthraldehydes, including halogenated derivatives such as 9-chloro-, 9-bromo-, and 4,5-dichloroanthracene-9-carbaldehydes [4]. The reaction demonstrates excellent tolerance for both electron-withdrawing and electron-donating substituents on the anthracene ring system, though electron-withdrawing groups generally provide superior yields [4].

Alternative Catalytic Systems

Several alternative catalytic systems have been developed to address specific synthetic requirements and improve the environmental profile of the Henry-Knoevenagel condensation [7] [8] [9]. These systems encompass both homogeneous and heterogeneous catalysts, each offering distinct advantages in terms of activity, selectivity, and sustainability.

Imidazolium and dihydroimidazolium salt catalysts represent a significant advancement in organocatalytic approaches [10]. These ionic liquid-based systems demonstrate superior catalytic activity compared to traditional amine catalysts, achieving complete conversion within 2-4 hours at 80°C under solvent-free conditions [10]. The immobilization of these catalysts on silica supports enables facile recovery and reuse for up to five consecutive cycles without loss of activity [10].

Water extract of watermelon fruit peel ash has emerged as an innovative agro-waste-derived catalyst, offering exceptional environmental benefits [9]. This catalyst system operates effectively at room temperature, achieving 80-90% yields within 30 minutes using minimal catalyst loading (0.5-1.0 mol%) [9]. The methodology eliminates the need for organic solvents and external bases, representing a truly green approach to nitrovinyl synthesis [9].

Metal-organic framework catalysts containing amine functional groups have demonstrated remarkable efficiency in Knoevenagel condensations [11]. These bifunctional catalysts combine Lewis acid metal centers with basic amine sites, enabling rapid conversion at ambient temperature within 5 minutes [11]. The optimal catalyst incorporates ethylenediamine functional groups, providing proper orientation and availability of electron pairs for effective catalysis [11].

Hybrid alginate-brushite beads represent another innovative catalytic approach, functioning as microreactors for "on-water" Knoevenagel condensations [12]. These hybrid organic-inorganic materials contain both Lewis acid sites (Ca²⁺) and Lewis base sites (uncoordinated COO⁻), operating as frustrated Lewis pair catalysts [12]. The system achieves optimal performance at elevated temperatures up to 100°C and demonstrates successful catalyst recovery and reuse over three cycles [12].

Starting Materials and Precursors

9-Anthraldehydes as Key Intermediates

9-Anthraldehyde (anthracene-9-carbaldehyde) serves as the fundamental starting material for synthesizing 9-(2-nitrovinyl)anthracene and its derivatives [13] [14]. This yellow crystalline compound (melting point 103-105°C) exhibits excellent reactivity toward nucleophilic addition reactions due to the electron-deficient nature of the aldehyde carbonyl group [14].

The commercial availability of 9-anthraldehyde has significantly facilitated research into nitrovinyl anthracene synthesis, though large-scale applications often require in-house preparation to ensure cost-effectiveness and purity specifications [14] [15]. The compound demonstrates stability under normal storage conditions when kept in dark, dry environments, though it exhibits sensitivity to air oxidation and strong bases [14].

9-Anthraldehyde serves as a versatile platform for preparing asymmetrical tridentate Schiff base ligands and functionalized derivatives through various condensation reactions [14]. Its applications extend beyond nitrovinyl synthesis to include Diels-Alder reactions with benzenediazonium-2-carboxylate and the preparation of pharmaceutical intermediates [14].

The reactivity profile of 9-anthraldehyde in Henry-Knoevenagel condensations demonstrates excellent compatibility with diverse reaction conditions. The compound readily undergoes condensation with various nitroalkanes, including nitromethane, nitroethane, and nitropropane, providing access to structurally diverse nitrovinyl products [1] [4].

Preparation of Substituted 9-Anthraldehydes

The synthesis of substituted 9-anthraldehydes employs multiple strategic approaches, with Vilsmeier formylation representing the most widely utilized methodology [16] [17]. This reaction involves the treatment of substituted anthracenes with N-methylformanilide and phosphorus oxychloride in the presence of a suitable solvent such as o-dichlorobenzene [17].

The Vilsmeier formylation proceeds through electrophilic aromatic substitution, with the formylating reagent generated in situ from N-methylformanilide and phosphorus oxychloride [17]. The reaction typically requires heating at 90-95°C for extended periods, with yields ranging from 60-80% depending on the substrate and reaction conditions [17].

Halogenated 9-anthraldehydes require specialized synthetic routes due to the electronic effects of halogen substituents [4] [18]. 9-Chloroanthraldehyde and 9-bromoanthraldehyde can be prepared through direct halogenation of anthracene followed by formylation, though yields are typically lower (65-85%) compared to the unsubstituted system [4].

10-Bromoanthracene-9-carbaldehyde synthesis employs a two-step approach involving initial 9,10-dibromination of anthracene with bromine in dichloromethane, followed by selective lithium-halogen exchange and formylation with n-butyllithium and N-methylformanilide [4]. This methodology achieves a 72% yield and provides access to regioselectively substituted products [4].

The preparation of 4,5-dichloroanthracene-9-carbaldehyde utilizes a reduction-formylation sequence [4]. The process begins with the zinc/ammonia reduction of 1,8-dichloroanthracene-9,10-dione to generate 1,8-dichloroanthracene, followed by formylation to yield the desired aldehyde in 30% overall yield [4].

Advanced synthetic strategies for substituted 9-anthraldehydes include semipinacol rearrangement approaches starting from dibenzocycloheptanol epoxides [19] [20]. This methodology enables the preparation of various substituted 9-anthraldehydes with yields up to 88% over two steps, though the presence of electron-withdrawing groups suppresses epoxidation rates and requires elevated temperatures for the rearrangement step [19] [20].

Optimization Strategies for Synthesis

The optimization of 9-(2-nitrovinyl)anthracene synthesis requires systematic consideration of multiple interdependent parameters, including temperature, reaction time, catalyst loading, solvent selection, and substrate stoichiometry [21] [22]. Modern optimization approaches leverage design of experiments methodologies and computational tools to navigate the complex parameter space efficiently [23] [24].

Temperature optimization studies reveal that elevated temperatures (80-100°C) significantly enhance reaction rates and product yields [1] [4] [11]. However, excessive temperatures can promote side reactions and catalyst decomposition, necessitating careful balance between reaction efficiency and selectivity [22]. The optimal temperature range of 80-100°C provides sufficient thermal energy for efficient condensation while maintaining catalyst stability [22].

Reaction time optimization demonstrates that extended reaction periods beyond 3 hours provide diminishing returns in yield improvement while potentially increasing impurity formation [22]. The optimal reaction time of 1-3 hours balances conversion efficiency with process economics, particularly important for large-scale applications [22].

Catalyst loading optimization reveals that 5-10 mol% piperidine provides optimal performance, with higher loadings offering minimal yield improvements while increasing costs and purification complexity [1] [4]. Lower catalyst loadings result in incomplete conversion and extended reaction times, making 5-10 mol% the economically optimal range [4].

Solvent selection significantly impacts both reaction efficiency and environmental sustainability [25] [26]. Ethanol emerges as the preferred solvent due to its ability to stabilize reaction intermediates, environmental compatibility, and cost-effectiveness [11]. Water-ethanol mixtures provide enhanced green chemistry metrics while maintaining acceptable reaction rates [25] [12].

Substrate stoichiometry optimization indicates that slight excess of nitroalkane (1.2-1.5 equivalents) improves conversion efficiency by driving the equilibrium toward product formation [4]. Higher excesses increase waste generation and purification costs without proportional yield benefits [4].

Advanced optimization strategies employ machine learning algorithms and automated reaction platforms to identify optimal conditions rapidly [23] [24]. These approaches enable simultaneous optimization of multiple objectives, including yield, selectivity, cost, and environmental impact [24]. Continuous flow microreactor systems with real-time monitoring facilitate rapid condition screening and process understanding [22].

Scalability and Industrial Production Considerations

The transition from laboratory-scale to industrial production of 9-(2-nitrovinyl)anthracene requires comprehensive evaluation of process scalability factors, including heat and mass transfer limitations, equipment requirements, safety considerations, and economic viability [21] [27] [28].

Heat transfer considerations become critical during scale-up due to the exothermic nature of Henry-Knoevenagel condensations [21] [27]. Industrial reactors must incorporate efficient heat removal systems to prevent temperature excursions that could lead to runaway reactions or product degradation [27]. Continuous flow reactors offer superior heat transfer characteristics compared to batch systems, enabling safer and more controlled large-scale operations [28].

Mass transfer limitations can significantly impact reaction kinetics and selectivity at industrial scale [21] [27]. The mixing efficiency in large-scale reactors differs substantially from laboratory conditions, potentially affecting catalyst distribution and substrate contact [27]. Implementation of advanced mixing technologies, such as static mixers or high-shear impellers, helps maintain optimal mass transfer rates [28].

Equipment material selection requires careful consideration of corrosion resistance and thermal stability [27] [29]. The basic reaction conditions and elevated temperatures necessitate the use of corrosion-resistant materials such as stainless steel or specialized alloys for reactor construction [29]. Catalyst recovery and recycle systems become economically essential at industrial scale, requiring compatible materials and design considerations [29].

Safety considerations encompass process hazard analysis, including evaluation of thermal stability, flammability limits, and toxicity profiles of reactants and products [27] [29]. Industrial nitrovinyl synthesis requires implementation of appropriate safety systems, including emergency quench capabilities and vapor containment systems [29].

Economic analysis reveals that catalyst costs and recovery efficiency significantly impact process economics [21] [29]. Piperidine catalyst recovery through distillation or extraction becomes essential for large-scale viability, with recovery efficiencies above 95% typically required for economic operation [29].

Continuous flow processing offers substantial advantages for industrial nitrovinyl synthesis, including improved heat and mass transfer, enhanced safety profiles, and reduced equipment footprint [28] [21]. Flow reactors enable precise control of residence time and temperature, leading to improved product quality and reduced waste generation [28].

Process intensification strategies, including microwave heating, ultrasonic irradiation, and hybrid technologies, provide opportunities for enhanced efficiency and reduced energy consumption [28]. However, scale-up of these technologies requires careful evaluation of equipment costs and maintenance requirements [28].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable methodologies for 9-(2-nitrovinyl)anthracene synthesis aligns with the twelve principles of green chemistry, emphasizing waste reduction, renewable feedstocks, and safer chemical processes [8] [25] [9] [30].

Solvent-free synthesis represents a paradigmatic green chemistry approach, eliminating organic solvent waste and reducing environmental impact [31] [10] [30]. Neat reaction conditions using molten catalyst systems or solid-supported catalysts achieve excellent yields while minimizing waste generation [10]. Imidazolium salt catalysts enable solvent-free condensations with complete conversion and facile product isolation through simple crystallization [10].

Water as reaction medium offers exceptional environmental benefits, being non-toxic, non-flammable, and readily available [8] [25] [12]. Water-mediated Knoevenagel condensations proceed efficiently under catalyst-free conditions at elevated temperatures, achieving 70-85% yields with minimal environmental impact [8]. The "on-water" effect enhances reaction rates through unique hydrophobic interactions and hydrogen bonding networks [12].

Agro-waste derived catalysts exemplify the utilization of renewable feedstocks principle [9]. Water extract of watermelon fruit peel ash provides highly effective catalysis while utilizing abundant agricultural waste materials [9]. This approach eliminates the need for synthetic catalysts and reduces overall process environmental footprint [9].

Microwave-assisted synthesis enhances energy efficiency through selective heating and reduced reaction times [2] [32] [30]. Microwave irradiation enables rapid heating to reaction temperature and can significantly reduce overall energy consumption compared to conventional heating methods [30]. However, scalability limitations restrict industrial application of microwave technology [30].

Ultrasonic irradiation provides enhanced mixing and mass transfer through cavitation effects, enabling milder reaction conditions and improved selectivity [32] [30]. Sonochemical activation facilitates reaction under ambient conditions while reducing the need for harsh chemicals or extreme temperatures [30].

Recyclable catalyst systems address the waste reduction principle through catalyst recovery and reuse [10] [11] [12]. Supported catalysts and ionic liquid systems demonstrate excellent recyclability, maintaining activity over multiple reaction cycles [10]. Hybrid organic-inorganic catalysts enable facile separation through filtration and retain catalytic activity for at least five consecutive uses [11].

Flow chemistry methodologies enhance process efficiency and safety while reducing waste generation [28] [21]. Continuous flow systems enable precise control of reaction parameters, improved selectivity, and reduced formation of unwanted byproducts [28]. The integration of flow chemistry with green solvents and recyclable catalysts provides a comprehensive sustainable synthesis platform [28].

Catalyst-free methodologies represent the ultimate expression of green chemistry principles, eliminating catalyst-related waste and simplifying product purification [8] [25]. High-temperature water-mediated reactions achieve acceptable yields without external catalysts, though extended reaction times may limit practical applicability [8].

The implementation of green metrics, including E-factor calculations, atom economy assessments, and life cycle analysis, enables quantitative evaluation of environmental impact [26] [30]. These metrics guide the selection of optimal synthetic approaches and identify opportunities for further process improvement [30].